
zinc;1,2-dimethoxyethane;iodomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;1,2-dimethoxyethane;iodomethane” is a coordination complex that involves zinc as the central metal atom, coordinated with 1,2-dimethoxyethane and iodomethane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,2-dimethoxyethane;iodomethane typically involves the reaction of zinc metal with iodomethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{Zn} + \text{CH}_3\text{I} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Zn(CH}_3\text{I)(C}4\text{H}{10}\text{O}_2) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound zinc;1,2-dimethoxyethane;iodomethane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethane ligand can be substituted by other ligands such as halides, phosphines, or amines.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The 1,2-dimethoxyethane ligand can be replaced by other coordinating solvents or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halides (e.g., chloride, bromide), phosphines (e.g., triphenylphosphine), and amines (e.g., ethylenediamine). The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodomethane ligand with chloride can yield zinc;1,2-dimethoxyethane;chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, zinc;1,2-dimethoxyethane;iodomethane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can also serve as a catalyst in various reactions, including cross-coupling and cycloaddition reactions.
Biology
In biological research, this compound can be used to study the interactions of zinc with biological molecules, such as proteins and nucleic acids. It can also be employed in the development of zinc-based drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications in the development of diagnostic agents and imaging techniques. Its ability to coordinate with various ligands makes it a versatile tool in medicinal chemistry.
Industry
In industry, this compound is used in the production of advanced materials, such as metal-organic frameworks and coordination polymers. It can also be utilized in the development of sensors and electronic devices.
Wirkmechanismus
The mechanism of action of zinc;1,2-dimethoxyethane;iodomethane involves the coordination of zinc with the ligands 1,2-dimethoxyethane and iodomethane. The zinc center can interact with various molecular targets, such as enzymes and receptors, through coordination bonds. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc;1,2-dimethoxyethane;chloride
- Zinc;1,2-dimethoxyethane;bromide
- Zinc;1,2-dimethoxyethane;phosphine
Uniqueness
Zinc;1,2-dimethoxyethane;iodomethane is unique due to the presence of the iodomethane ligand, which imparts specific reactivity and coordination properties. Compared to its chloride and bromide analogs, the iodomethane ligand can participate in different substitution and redox reactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C6H14I2O2Zn |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
zinc;1,2-dimethoxyethane;iodomethane |
InChI |
InChI=1S/C4H10O2.2CH2I.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
InChI-Schlüssel |
YWLBHJMTZHTZBG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC.[CH2-]I.[CH2-]I.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)
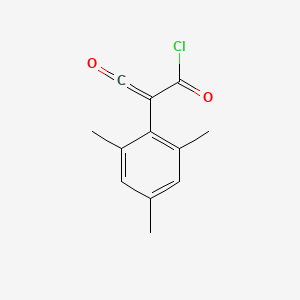

![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
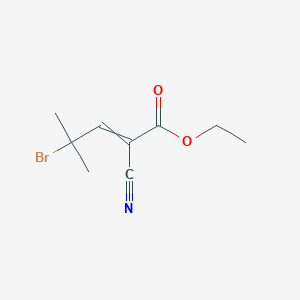
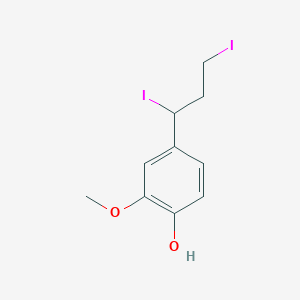

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
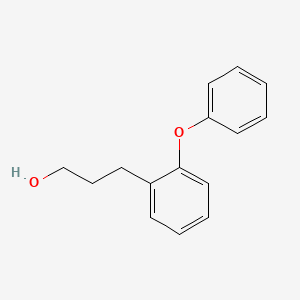
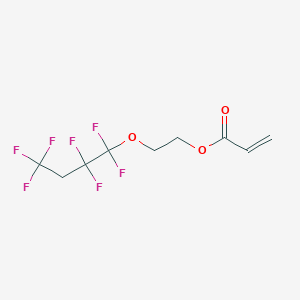
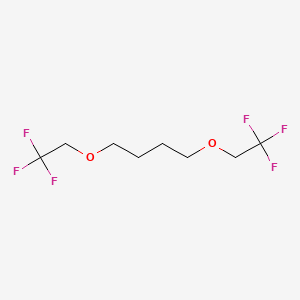
![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
